molecular formula C10H12FNO2 B1373021 tert-Butyl 6-fluoropyridine-2-carboxylate CAS No. 1053656-65-7

tert-Butyl 6-fluoropyridine-2-carboxylate

Cat. No.: B1373021
CAS No.: 1053656-65-7
M. Wt: 197.21 g/mol
InChI Key: HUSBMKLNFMAIMJ-UHFFFAOYSA-N
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Description

Tert-Butyl 6-fluoropyridine-2-carboxylate (TBFP) is a common organic compound used in a variety of scientific research applications. TBFP has been used in a variety of biochemical and physiological research settings, and is a useful tool for laboratory experiments.

Scientific Research Applications

Antibacterial Agents

Research on derivatives of tert-butyl 6-fluoropyridine-2-carboxylate, such as fluoronaphthyridines and quinolones, indicates their significant potential as antibacterial agents. A study highlighted the synthesis and testing of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives for their antibacterial activities. These compounds showed potent in vitro and in vivo effects, with some being selected for clinical evaluation due to their low toxicity and favorable pharmacokinetic profiles (Bouzard et al., 1989).

Chemical Synthesis and Characterization

Another area of application is in chemical synthesis and characterization. For instance, a study presented an unprecedented cascade of reactions leading to pipecolic acid derivatives, demonstrating the utility of vinylfluoro groups under acidic conditions (Purkayastha et al., 2010). Additionally, the synthesis and characterization of compounds like 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, further demonstrate the versatility of this compound derivatives in developing new molecular structures with potential applications (Çolak et al., 2021).

Photomechanical and Photocatalytic Applications

Remarkably, derivatives of this compound have been explored for photomechanical and photocatalytic applications. For instance, the tert-butyl ester of 4-fluoroanthracene-9-carboxylic acid demonstrated unique photomechanical properties, where exposure to UV light caused reversible motions in highly branched microcrystals, which could be utilized to move and concentrate microspheres (Al‐Kaysi et al., 2017). In another study, fluorinated Ir(III)-terpyridine-phenylpyridine-X complexes, synthesized via selective C-F activation, showed enhanced stability and photocatalytic efficiency, useful in solar fuel generation and photoredox catalysis (Porras et al., 2016).

Mechanism of Action

The mechanism of action of “tert-Butyl 6-fluoropyridine-2-carboxylate” is not specified in the search results. As a chemical compound used in scientific research, its mechanism of action would depend on the specific context of its use.

Safety and Hazards

“tert-Butyl 6-fluoropyridine-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

tert-butyl 6-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBMKLNFMAIMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053656-65-7
Record name tert-butyl 6-fluoropyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tosyl chloride (915 mg, 4.8 mmol) was added to a solution of 2-fluoro-picolinic acid (254 mg, 2 mmol) and pyridine (1.08 mL, 13.4 mmol) in 3.6 mL of t-BuOH at 0° C. The reaction was then stirred at room temperature for 12 hours. An aqueous solution of NaHCO3 was then added and the mixture was extracted with ethyl acetate (3 times). The combined organic phases were washed with brine and dried over Na2SO4. The crude compound was purified by flash chromatography using SiO2 (Petroleum Ether/EtOAc 100:0 to 90:10). The product 120A was obtained as a white solid (m=326 mg, 83%): 1HNMR (ppm, CDCl3) 1.6 (s, 9H), 7.05-7.11 (m, 1H), 7.85-7.93 (m, 2H).
Quantity
915 mg
Type
reactant
Reaction Step One
Name
2-fluoro-picolinic acid
Quantity
254 mg
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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